molecular formula C9H13NO5S B1524020 2,4,6-Trimethoxybenzene-1-sulfonamide CAS No. 1343659-96-0

2,4,6-Trimethoxybenzene-1-sulfonamide

Cat. No.: B1524020
CAS No.: 1343659-96-0
M. Wt: 247.27 g/mol
InChI Key: PXVUDLXXKGSXHH-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C9H13NO5S and a molecular weight of 247.27 g/mol. This compound is characterized by a benzene ring substituted with three methoxy groups and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethoxybenzene-1-sulfonamide typically involves the following steps:

  • Starting Material: The synthesis begins with 2,4,6-trimethoxybenzoic acid as the starting material.

  • Conversion to Acid Chloride: The carboxylic acid group is converted to an acid chloride using thionyl chloride (SOCl2).

  • Amide Formation: The acid chloride is then reacted with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

  • Reduction: The sulfonamide group can be reduced to an amine.

  • Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Formation of 2,4,6-trihydroxybenzene-1-sulfonamide.

  • Reduction: Formation of 2,4,6-trimethoxybenzene-1-amine.

  • Substitution: Formation of nitro-substituted or sulfonic acid-substituted derivatives.

Scientific Research Applications

2,4,6-Trimethoxybenzene-1-sulfonamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate enzyme inhibition and receptor binding.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4,6-trimethoxybenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

2,4,6-Trimethoxybenzene-1-sulfonamide is similar to other sulfonamide derivatives, such as sulfanilamide and sulfamethoxazole. its unique combination of methoxy groups and the sulfonamide group gives it distinct chemical properties and potential applications. Other similar compounds include:

  • Sulfanilamide: Used as an antibacterial agent.

  • Sulfamethoxazole: Used in combination with trimethoprim as an antibiotic.

  • Sulfisoxazole: Used in the treatment of urinary tract infections.

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Properties

IUPAC Name

2,4,6-trimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-13-6-4-7(14-2)9(16(10,11)12)8(5-6)15-3/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVUDLXXKGSXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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